molecular formula C12H19O6PS B016672 Diethyl(tosyloxy)methylphosphonate CAS No. 31618-90-3

Diethyl(tosyloxy)methylphosphonate

Cat. No. B016672
CAS RN: 31618-90-3
M. Wt: 322.32 g/mol
InChI Key: UOEFFQWLRUBDME-UHFFFAOYSA-N
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Patent
US07829552B2

Procedure details

A 12 L, 3-neck round bottom flask was equipped with a mechanical stirrer, condenser, thermometer and heating mantle. The flask was flushed with nitrogen and charged with diethyl phosphite (554 g, 3.77 mol), paraformaldehyde (142 g, 4.72 mol), toluene (2 L) and triethylamine (53 mL, 5.76 mol). The mixture was stirred at 85-90° for 2 h, then at reflux for 1 h. The resulting yellow solution was cooled to 4° C. (ice bath) and p-toluenesulfonyl chloride (718 g, 3.77 mol) was added. The condenser was replaced with an addition funnel and triethylamine (750 mL) was added slowly with stirring, maintaining the temperature <10° C. After the addition was complete (45 min.), the resulting mixture was stirred at ambient temperature for 14 h. The mixture was filtered and the filtercake was washed with toluene (2×250 mL). The combined filtrate and washings were washed with water (2×1 L, dried (MgSO4, 200 g), filtered through Celite 521, and concentrated under reduced pressure to provide 1004 g of a cloudy yellow oil (77.6%). 1H NMR (CDCl3): NMR (DMSO): 7.82 (d, J=8.2 Hz, 2H), 7.48 (d, J=8.2 Hz, 2H), 4.36 (d, J=9.6 Hz, 2H), 4.00 (m, 4H), 2.41 (s, 3H), 1.16 (m, 6H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=40% EtOAc/hexanes, Rf=0.24.
Quantity
554 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
718 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three
Name
Yield
77.6%

Identifiers

REACTION_CXSMILES
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[CH2:9]=[O:10].[C:11]1([CH3:21])[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1>C(N(CC)CC)C.C1(C)C=CC=CC=1>[C:11]1([CH3:21])[CH:16]=[CH:15][C:14]([S:17]([O:10][CH2:9][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])(=[O:19])=[O:18])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
554 g
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
142 g
Type
reactant
Smiles
C=O
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
53 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
718 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 85-90° for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L, 3-neck round bottom flask was equipped with a mechanical stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and heating mantle
CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The condenser was replaced with an addition funnel
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature <10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(45 min.)
Duration
45 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at ambient temperature for 14 h
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filtercake was washed with toluene (2×250 mL)
WASH
Type
WASH
Details
The combined filtrate and washings were washed with water (2×1 L
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4, 200 g)
FILTRATION
Type
FILTRATION
Details
filtered through Celite 521
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCP(OCC)(OCC)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.